molecular formula C15H18ClN B11734527 2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine hydrochloride

2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine hydrochloride

Katalognummer: B11734527
Molekulargewicht: 247.76 g/mol
InChI-Schlüssel: NJISEVRCVFQBHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is a chemical compound with the molecular formula C15H16NCl It is a derivative of biphenyl, characterized by the presence of three methyl groups and an amine group, which is further converted to its hydrochloride salt form

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2’,4’,6’-Trimethyl-[1,1’-biphenyl].

    Amination: The biphenyl derivative undergoes an amination reaction to introduce the amine group at the 4-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.

    Hydrochloride Formation: The amine product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alkylamines.

    Substitution: The methyl groups and the amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated biphenyl compounds.

Wissenschaftliche Forschungsanwendungen

2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its amine group.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. The pathways involved may include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Trimethyl-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain biological contexts.

    2,4,6-Trimethylphenylhydrazine hydrochloride: Contains a hydrazine group instead of an amine, leading to different reactivity and applications.

Uniqueness

2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is unique due to the presence of both the trimethyl-substituted biphenyl structure and the amine group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C15H18ClN

Molekulargewicht

247.76 g/mol

IUPAC-Name

4-(2,4,6-trimethylphenyl)aniline;hydrochloride

InChI

InChI=1S/C15H17N.ClH/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(16)7-5-13;/h4-9H,16H2,1-3H3;1H

InChI-Schlüssel

NJISEVRCVFQBHK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)N)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.